molecular formula C6H12O5 B14226641 1-Hydroxy-3-methoxypropan-2-yl methyl carbonate CAS No. 823838-60-4

1-Hydroxy-3-methoxypropan-2-yl methyl carbonate

Cat. No.: B14226641
CAS No.: 823838-60-4
M. Wt: 164.16 g/mol
InChI Key: PBJNBLVMTJKSJK-UHFFFAOYSA-N
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Description

1-Hydroxy-3-methoxypropan-2-yl methyl carbonate is a chemical compound with the molecular formula C₆H₁₂O₅ and a molecular weight of 164.156 g/mol . . It is characterized by its unique structure, which includes a hydroxy group, a methoxy group, and a carbonate ester functional group.

Preparation Methods

The synthesis of 1-Hydroxy-3-methoxypropan-2-yl methyl carbonate can be achieved through various synthetic routes. One common method involves the reaction of 1-hydroxy-3-methoxypropan-2-ol with methyl chloroformate in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions and yields the desired carbonate ester.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield and purity of the product. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

1-Hydroxy-3-methoxypropan-2-yl methyl carbonate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The compound can undergo reduction reactions to convert the carbonate ester into an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Hydroxy-3-methoxypropan-2-yl methyl carbonate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving carbonate esters.

    Industry: The compound is used in the production of polymers and coatings, where it acts as a cross-linking agent to enhance the mechanical properties of the materials.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-methoxypropan-2-yl methyl carbonate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity and specificity.

In biochemical reactions, the compound can undergo hydrolysis to release carbon dioxide and the corresponding alcohol, which can then participate in further metabolic pathways. The carbonate ester functional group plays a key role in the compound’s reactivity and stability.

Comparison with Similar Compounds

1-Hydroxy-3-methoxypropan-2-yl methyl carbonate can be compared with other similar compounds, such as:

    Ethylene carbonate: A cyclic carbonate ester with similar reactivity but different structural properties.

    Propylene carbonate: Another cyclic carbonate ester with applications in organic synthesis and as a solvent.

    Dimethyl carbonate: A linear carbonate ester used as a methylating agent and solvent.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

CAS No.

823838-60-4

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(1-hydroxy-3-methoxypropan-2-yl) methyl carbonate

InChI

InChI=1S/C6H12O5/c1-9-4-5(3-7)11-6(8)10-2/h5,7H,3-4H2,1-2H3

InChI Key

PBJNBLVMTJKSJK-UHFFFAOYSA-N

Canonical SMILES

COCC(CO)OC(=O)OC

Origin of Product

United States

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